molecular formula C6H9Br2NS B2588072 4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide CAS No. 100245-79-2

4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide

Cat. No.: B2588072
CAS No.: 100245-79-2
M. Wt: 287.01
InChI Key: SAHJWHXSNHQRAU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to the thiazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide typically involves the bromination of 2,5-dimethyl-1,3-thiazole. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2,5-dimethyl-1,3-thiazole.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Methylthio)-2,5-dimethyl-1,3-thiazole: Contains a methylthio group instead of a bromomethyl group.

    2,5-Dimethyl-1,3-thiazole: Lacks the bromomethyl group.

Uniqueness

4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide is unique due to its bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4-(bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.BrH/c1-4-6(3-7)8-5(2)9-4;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHJWHXSNHQRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100245-79-2
Record name 4-(bromomethyl)-2,5-dimethyl-1,3-thiazole hydrobromide
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